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molecular formula C16H12Cl2N2O2 B8298369 1-(2,4-Dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid

1-(2,4-Dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No. B8298369
M. Wt: 335.2 g/mol
InChI Key: WZVJKXJRWSRGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06703410B1

Procedure details

A mixture of 3-(2,4-dichlorobenzyl)-2-methyl-3H-benzimidazole-5-carboxylic acid (34.1 g, 102 mmol), N,N′-carbonyldiimidazole (21.4 g) and N,N-dimethylformamide (122.7 g) was stirred for one hour at 35° C., into which 1-pentanesulfonamide (20.0 g) and 1,8-diazabicyclo[5.4.0]-7-undecene (20.1 g) were then added, and stirred for 6 hours at 40° C. After the reaction, a portion of N,N-dimethylformamide (62.9 g) was distilled off in vacuo, and, to the residue were added methanol (227.8 g) and water (227.8 g). This solution contained 1,8-diazabicyclo[5.4.0]-7-undecene and imidazole generated from N,N′-carbonyldiimidazole as the bases. This solution was filtered to remove insoluble materials, and the filtrate was heated to 50° C., and conc. hydrochloric acid (20.4 g) was added drop-wise thereto over one hour. After the dropping, crystal form B of 3-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3H-benzimidazole-5-carboxamide (119 mg) was added as seed crystal, and the mixture was allowed to be ripen for 2 hours. After the ripening, conc. hydrochloric acid (15.5 g) was further added drop-wise thereto over 2 hours. The slurry was ripened for one hour at 50° C. and cooled down to 30° C., and then the crystals were collected by filtration. The crystals were washed with a mixed solvent of methanol (120 g) and water (120 g), and vacuum-dried to obtain crystal form B of 3-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3H-benzimidazole-5-carboxamide.
Quantity
34.1 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
122.7 g
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:3]=1[CH2:4][N:5]1[C:9]2[CH:10]=[C:11]([C:14]([OH:16])=O)[CH:12]=[CH:13][C:8]=2[N:7]=[C:6]1[CH3:17].[CH2:23]([S:28]([NH2:31])(=[O:30])=[O:29])[CH2:24][CH2:25][CH2:26][CH3:27].C1CCN2C(=NCCC2)CC1>CN(C)C=O>[Cl:1][C:2]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:3]=1[CH2:4][N:5]1[C:9]2[CH:10]=[C:11]([C:14]([NH:31][S:28]([CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:30])=[O:29])=[O:16])[CH:12]=[CH:13][C:8]=2[N:7]=[C:6]1[CH3:17]

Inputs

Step One
Name
Quantity
34.1 g
Type
reactant
Smiles
ClC1=C(CN2C(=NC3=C2C=C(C=C3)C(=O)O)C)C=CC(=C1)Cl
Name
N,N′-carbonyldiimidazole
Quantity
21.4 g
Type
reactant
Smiles
Name
Quantity
122.7 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCC)S(=O)(=O)N
Name
Quantity
20.1 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 6 hours at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were then added
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
a portion of N,N-dimethylformamide (62.9 g) was distilled off in vacuo
ADDITION
Type
ADDITION
Details
to the residue were added methanol (227.8 g) and water (227.8 g)
FILTRATION
Type
FILTRATION
Details
This solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble materials
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was heated to 50° C.
ADDITION
Type
ADDITION
Details
conc. hydrochloric acid (20.4 g) was added drop-wise
WAIT
Type
WAIT
Details
over one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After the dropping, crystal form B of 3-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3H-benzimidazole-5-carboxamide (119 mg) was added as seed crystal
WAIT
Type
WAIT
Details
to be ripen for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
After the ripening, conc. hydrochloric acid (15.5 g) was further added drop-wise
WAIT
Type
WAIT
Details
over 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
The slurry was ripened for one hour at 50° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 30° C.
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
WASH
Type
WASH
Details
The crystals were washed with a mixed solvent of methanol (120 g) and water (120 g)
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C(CN2C(=NC3=C2C=C(C=C3)C(=O)NS(=O)(=O)CCCCC)C)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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